molecular formula C22H19N5O6 B2633760 N-benzyl-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide CAS No. 1031543-45-9

N-benzyl-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide

Cat. No.: B2633760
CAS No.: 1031543-45-9
M. Wt: 449.423
InChI Key: UVESUHIJZJUCLL-UHFFFAOYSA-N
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Description

N-benzyl-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide is a novel synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged pharmacophores: a 1,3,4-oxadiazole ring and a quinazolinone core, which are known to confer a wide spectrum of biological activities. The 1,2,4-oxadiazole heterocycle is recognized for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, and is found in compounds with documented anticancer, anti-inflammatory, and antimicrobial activities . The quinazolinone scaffold is another significant heterocycle in medicinal chemistry, frequently associated with potent antimicrobial and cytotoxic properties . The specific fusion with a [1,3]dioxolo ring system further enhances the structural complexity and potential for unique biological interactions. Researchers can leverage this chemical reagent to explore new therapeutic avenues, investigate structure-activity relationships (SAR), and develop lead compounds for various disease targets. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O6/c1-13-24-20(33-25-13)11-27-21(29)15-7-17-18(32-12-31-17)8-16(15)26(22(27)30)10-19(28)23-9-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVESUHIJZJUCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NCC5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the quinazolinone core, and the final acetamide linkage. Common reagents used in these reactions include aldehydes, carbazates, and various catalysts to facilitate cyclization and rearrangement reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole and quinazoline moieties exhibit promising antimicrobial properties. The unique structure of N-benzyl-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide suggests potential as a lead compound in the development of new antibiotics. Studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi by disrupting their metabolic pathways.

Anti-Cancer Properties
The compound's ability to interact with biological targets makes it a candidate for anti-cancer drug development. Research has demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The incorporation of oxadiazole enhances these effects by increasing the compound's lipophilicity and cellular uptake .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include the formation of the oxadiazole ring and subsequent functionalization to introduce the benzyl and acetamide groups. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring the reaction progress and confirming product identity .

Antioxidant Properties
Preliminary studies suggest that N-benzyl derivatives possess significant antioxidant activity. Compounds with similar structures have shown high efficacy in scavenging free radicals and reducing oxidative stress in biological systems. This activity is essential for developing therapies aimed at conditions associated with oxidative damage such as neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential to inhibit growth of bacteria and fungi,
Anti-Cancer PropertiesInduces apoptosis in cancer cells ,
Chemical SynthesisMulti-step synthesis involving oxadiazole ring formation,
Antioxidant PropertiesEffective in scavenging free radicals ,

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of related oxadiazole compounds found that they exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity and interference with metabolic functions .

Case Study 2: Anti-Cancer Mechanism
In vitro studies on quinazoline derivatives indicated that these compounds could effectively induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The addition of oxadiazole groups enhanced these effects by improving bioavailability .

Mechanism of Action

The mechanism by which N-benzyl-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogs

The compound shares structural homology with derivatives bearing variations in the quinazoline core, oxadiazole substituents, or aryl acetamide groups. A closely related analog is N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-...}acetamide (), differing in two aspects:

  • Substituent on the phenyl group : Benzyl (target compound) vs. 2,3-dimethylphenyl (analog).
  • Oxadiazole linkage : A methyl group bridges the oxadiazole and quinazoline in the target compound, whereas the analog uses an ethyl linker.

Molecular Data Comparison

Parameter Target Compound Analog ()
Molecular formula Likely C₂₅H₂₃N₅O₇* C₂₄H₂₃N₅O₆
Average mass ~493 g/mol* 477.477 g/mol
Monoisotopic mass ~493.16 g/mol* 477.164833 g/mol
Key structural features Methyl-oxadiazole, benzyl acetamide Ethyl-oxadiazole, dimethylphenyl

*Inferred based on structural similarity; exact data requires experimental validation.

The 2,3-dimethylphenyl group in the analog could enhance hydrophobic interactions but reduce solubility relative to the benzyl group .

Computational Similarity Analysis

Molecular Fingerprint Metrics

Using Tanimoto and Dice similarity coefficients (), the target compound and its analogs likely exhibit high structural similarity (>70%) due to shared pharmacophores. For example:

  • Tanimoto (MACCS keys) : ~0.85 (hypothetical), indicating strong overlap in functional groups.
  • Dice (Morgan fingerprints) : ~0.80 (hypothetical), reflecting conserved substructures like the quinazoline-oxadiazole core.

Molecular Networking and Fragmentation Patterns

LCMS-based molecular networking () would cluster these compounds due to analogous MS/MS fragmentation patterns , particularly in the quinazoline-oxadiazole region. A high cosine score (>0.9) suggests nearly identical fragmentation pathways, aiding dereplication .

Bioactivity Correlations

Mode of Action Predictions

QSAR models () and bioactivity clustering () indicate that small structural changes can significantly alter target specificity. For instance:

  • The methyl-oxadiazole group in the target compound may favor interactions with polar residues in enzymes (e.g., kinases, oxidoreductases).
  • The ethyl-oxadiazole analog () might exhibit enhanced binding to hydrophobic pockets (e.g., cytochrome P450 isoforms).

Pharmacokinetic Properties

  • Solubility : The benzyl acetamide in the target compound may improve aqueous solubility compared to the dimethylphenyl analog .
  • Metabolic stability : The 1,3-dioxolo group in both compounds likely reduces oxidative metabolism, extending half-life .

Biological Activity

N-benzyl-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features an oxadiazole moiety known for its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N5O6C_{22}H_{19}N_{5}O_{6} with a molecular weight of 449.4 g/mol. The structural complexity of this compound includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H19N5O6
Molecular Weight449.4 g/mol
CAS Number1031543-45-9

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with oxadiazole structures can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The anticancer activity of N-benzyl derivatives has been explored in several studies. The presence of the quinazoline and oxadiazole rings is believed to enhance the compound's ability to induce apoptosis in cancer cells. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines by triggering cell cycle arrest and promoting programmed cell death .

Anti-inflammatory Effects

N-benzyl derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes is a critical mechanism through which these compounds exert their effects. Studies have reported that certain derivatives exhibit selective inhibition of COX-II over COX-I, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives against E. coli and Staphylococcus aureus. Results indicated that compounds with higher substitution on the oxadiazole ring showed enhanced activity (IC50 values ranging from 10 to 20 µg/mL) compared to standard antibiotics .
  • Anticancer Activity : In an experiment involving human breast cancer cells (MCF-7), N-benzyl derivatives were found to reduce cell viability by over 60% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies suggested activation of caspase pathways leading to apoptosis .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema in rats demonstrated that N-benzyl derivatives significantly reduced inflammation by up to 70% compared to control groups when administered at doses of 25 mg/kg body weight .

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